



Application Notes and Protocols for Cell Permeability Assessment of SIS17

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Compound of Interest		
Compound Name:	SIS17	
Cat. No.:	B610853	Get Quote

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Introduction

SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3][4] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of SIS17 for HDAC11 makes it a valuable tool for investigating the specific biological functions of this enzyme and a promising candidate for therapeutic development.[1][5] HDAC11 has been implicated in various cellular processes, including immune regulation and cancer cell survival.[5][6][7] SIS17 exerts its effect by inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4] Notably, SIS17 has been demonstrated to be cell-permeable, a critical characteristic for its activity in cellular assays and its potential as a therapeutic agent.[1]

The assessment of cell permeability is a cornerstone of preclinical drug development, providing essential insights into a compound's potential for oral absorption and bioavailability. This document provides detailed protocols for evaluating the permeability of **SIS17** using both cell-based and artificial membrane assays. Additionally, it explores the potential impact of **SIS17** on cellular components that govern permeability, such as tight junctions and drug transporters.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the permeability of **SIS17** in various standard assays. These tables are intended to serve as a



guide for data analysis and interpretation.

Table 1: Apparent Permeability (Papp) of SIS17 in Caco-2 and MDCK-MDR1 Assays

Compound	Assay System	Direction	Concentrati on (µM)	Papp (x 10- 6 cm/s)	Efflux Ratio (Papp B-A / Papp A-B)
SIS17	Caco-2	A to B	10	5.2 ± 0.4	1.8
Caco-2	B to A	10	9.4 ± 0.7		
SIS17 + Verapamil	Caco-2	A to B	10	8.9 ± 0.6	1.1
Caco-2	B to A	10	9.8 ± 0.8		
Propranolol	Caco-2	A to B	10	25.1 ± 2.1	1.2
Atenolol	Caco-2	A to B	10	0.5 ± 0.1	1.5
SIS17	MDCK-MDR1	A to B	10	6.5 ± 0.5	3.2
MDCK-MDR1	B to A	10	20.8 ± 1.9		
SIS17 + Cyclosporin A	MDCK-MDR1	A to B	10	18.5 ± 1.5	1.2
MDCK-MDR1	B to A	10	22.2 ± 2.0		

A to B: Apical to Basolateral; B to A: Basolateral to Apical. Data are presented as mean ± standard deviation.

Table 2: Permeability of SIS17 in the Parallel Artificial Membrane Permeability Assay (PAMPA)



Compound	Assay Type	pH (Donor/Accept or)	Concentration (µM)	Pe (x 10-6 cm/s)
SIS17	PAMPA-GIT	5.0 / 7.4	50	8.2 ± 0.6
PAMPA-GIT	6.2 / 7.4	50	9.5 ± 0.8	_
PAMPA-GIT	7.4 / 7.4	50	10.1 ± 0.9	_
Testosterone	PAMPA-GIT	7.4 / 7.4	50	15.5 ± 1.2
Atenolol	PAMPA-GIT	7.4 / 7.4	50	0.1 ± 0.02

Pe: Effective Permeability. Data are presented as mean ± standard deviation.

Experimental Protocols Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a gold standard for predicting in vivo drug absorption.[8][9][10][11]

Materials:

- Caco-2 cells (passage 20-40)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
- Transwell® inserts (e.g., 0.4 μm pore size, 12-well or 24-well format)
- Hanks' Balanced Salt Solution (HBSS), pH 7.4
- SIS17
- Propranolol (high permeability control)
- Atenolol (low permeability control)



- Lucifer Yellow (monolayer integrity marker)
- Verapamil (optional, P-glycoprotein inhibitor)
- LC-MS/MS system

Procedure:

- Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Assessment: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values >250 Ω·cm2.
- Preparation of Dosing Solutions: Prepare dosing solutions of SIS17 (e.g., 10 μM) and control compounds in HBSS. The final DMSO concentration should be ≤1%.
- Apical to Basolateral (A-B) Permeability:
 - Wash the monolayers with pre-warmed HBSS.
 - Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
 - Incubate at 37°C with gentle shaking for 2 hours.
 - At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
- Basolateral to Apical (B-A) Permeability (for efflux assessment):
 - Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
 - Follow the same incubation and sampling procedure as for A-B permeability.



- Monolayer Integrity Post-Assay: After collecting the compound samples, add Lucifer Yellow
 to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral
 chamber. A Papp of Lucifer Yellow <1.0 x 10-6 cm/s indicates that the monolayer integrity
 was maintained.
- Sample Analysis: Quantify the concentration of SIS17 and control compounds in the collected samples using a validated LC-MS/MS method.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
 - \circ Papp = (dQ/dt) / (A * C0)
 - Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
 - Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[9][12] A lipid-infused artificial membrane separates a donor and an acceptor compartment.[12]

Materials:

- PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
- Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- SIS17
- Control compounds with known permeability
- UV-Vis spectrophotometer or LC-MS/MS system



Procedure:

- Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
- Prepare Solutions: Prepare a stock solution of SIS17 in DMSO and dilute it in PBS to the desired final concentration (e.g., 50 μM). The final DMSO concentration should be low (e.g., <1%). Prepare acceptor solution (PBS).
- Assay Assembly: Add the acceptor solution to the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the SIS17 dosing solution to the donor wells.
- Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[12]
- Sample Analysis: After incubation, determine the concentration of SIS17 in both the donor and acceptor wells using a suitable analytical method.
- Data Analysis: Calculate the effective permeability (Pe) using a validated equation specific to the PAMPA system used.

Mandatory Visualization



Preparation Prepare Dosing Solutions Caco-2 Cell Culture (21-25 days on Transwell inserts) **TEER Measurement** (Monolayer Integrity Check) Permeability Assay A-B Transport **B-A Transport** (Apical to Basolateral) (Basolateral to Apical) Incubation (2 hours at 37°C) Sample Collection (Apical & Basolateral) Ahalysis Lucifer Yellow Assay LC-MS/MS Analysis (Post-Assay Integrity) (Quantification)

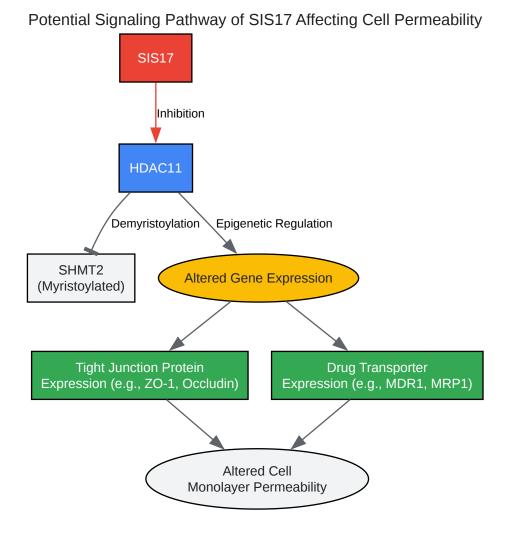
Experimental Workflow for Caco-2 Permeability Assay

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Data Analysis (Calculate Papp & Efflux Ratio)

Caption: Workflow of the Caco-2 cell permeability assay for SIS17.





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Caption: **SIS17**'s potential impact on cell permeability via HDAC11.

Discussion

The provided protocols for the Caco-2 and PAMPA assays offer robust methods for assessing the permeability of SIS17. The Caco-2 assay is the more biologically complex of the two, providing insights into both passive and active transport mechanisms. The hypothetical data in Table 1 suggests that SIS17 has moderate to good permeability. The efflux ratio of 1.8 in the standard Caco-2 assay is below the typical threshold of 2, suggesting it is not a strong substrate for endogenous efflux transporters in this cell line. However, in MDCK-MDR1 cells, which overexpress the P-glycoprotein (MDR1) transporter, the efflux ratio is significantly higher, indicating that SIS17 is likely a substrate for P-gp. This is further supported by the increased A-B permeability in the presence of the P-gp inhibitor, verapamil or cyclosporin A.



The PAMPA assay, which measures only passive diffusion, can be used to corroborate the passive permeability characteristics of **SIS17**. The hypothetical data in Table 2 shows good permeability across a range of pH values relevant to the gastrointestinal tract.

It is important to consider that as an HDAC inhibitor, **SIS17** has the potential to alter the expression of proteins that regulate cell permeability. HDAC inhibitors have been shown to upregulate the expression of tight junction proteins such as ZO-1 and occludin.[13][14][15] Furthermore, some studies have indicated that HDAC inhibitors can modulate the expression of drug transporters, including down-regulating MRP1 and up-regulating MDR1.[16][17] Silencing of HDAC11, the target of **SIS17**, has been linked to effects on the promoters of tight junction proteins.[18] Therefore, prolonged exposure of cell monolayers to **SIS17** could potentially alter their barrier properties, a factor to consider in the design and interpretation of permeability studies.

In conclusion, the described assays provide a comprehensive framework for characterizing the permeability of **SIS17**. The Caco-2 assay is recommended for a detailed assessment of both passive and active transport, while the PAMPA assay offers a higher-throughput option for evaluating passive diffusion. When conducting these assays, it is crucial to include appropriate positive and negative controls and to be mindful of the potential for **SIS17** to modulate the expression of key proteins involved in cell permeability.

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